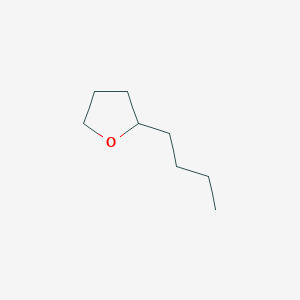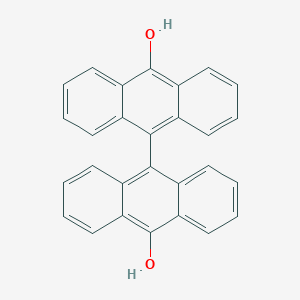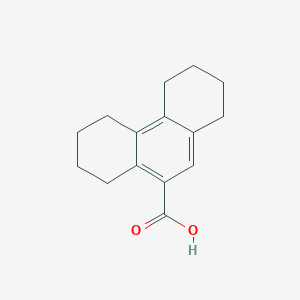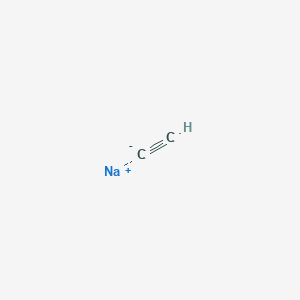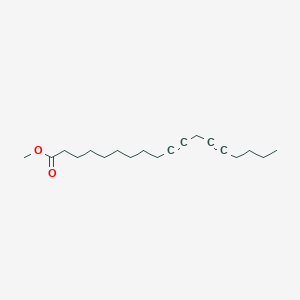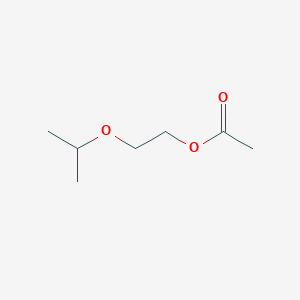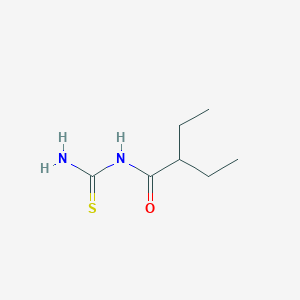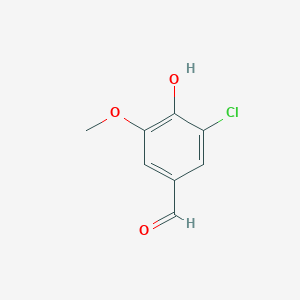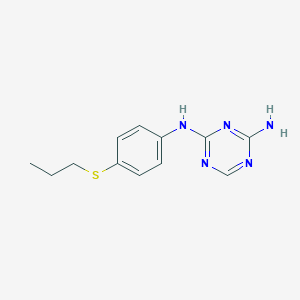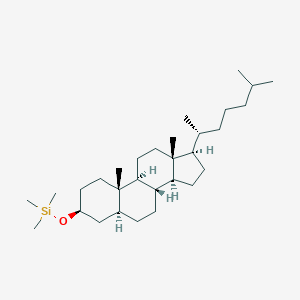
3beta-(Trimethylsiloxy)-5alpha-cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-(Trimethylsiloxy)-5alpha-cholestane, also known as TMS-cholestanol, is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cholestane, which is a type of steroid that is important for various physiological functions in the human body. TMS-cholestanol has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The exact mechanism of action of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is not fully understood, but it is believed to interact with cholesterol and other lipids in the cell membrane. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemical and Physiological Effects
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cholesterol transport and the modulation of lipid metabolism. This molecule has also been shown to have anti-inflammatory properties and may be useful for treating certain diseases that involve inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in lab experiments is its ability to alter membrane properties without affecting other cellular processes. This makes it a valuable tool for studying the effects of cholesterol on cell membranes in isolation. However, one limitation of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is that it may not accurately reflect the effects of cholesterol in vivo, as the molecule is not metabolized in the same way as endogenous cholesterol.
Direcciones Futuras
There are many potential future directions for research on 3beta-(Trimethylsiloxy)-5alpha-cholestanenol. One area of interest is the development of new drugs that target cholesterol transport and metabolism, using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol as a model system. Another direction for future research is the use of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in studies on the role of cholesterol in membrane signaling and intracellular communication. Overall, 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is a valuable tool for scientific research, and its potential applications are still being explored.
Métodos De Síntesis
3beta-(Trimethylsiloxy)-5alpha-cholestanenol can be synthesized through a multi-step process that involves the reaction of cholestane with trimethylsilyl chloride and other reagents. The resulting product is purified through various chromatography techniques to obtain a high purity compound. This synthesis method has been refined over the years, and is now a well-established protocol for producing 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in large quantities.
Aplicaciones Científicas De Investigación
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been used in a variety of scientific research applications, including studies on lipid metabolism, cholesterol transport, and membrane structure. This molecule is particularly useful for studying the effects of cholesterol on cell membranes, as it can be easily incorporated into lipid bilayers and can alter the physical properties of the membrane.
Propiedades
Número CAS |
18880-51-8 |
|---|---|
Fórmula molecular |
C30H56OSi |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Clave InChI |
HRLPEXVPNOBUDF-QYHGRWQDSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Sinónimos |
3β-(Trimethylsiloxy)-5α-cholestane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



